REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5](I)[CH:4]=[N:3]1.[Br:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[CH:13][CH:14]=1.BrC1C=C(C2C=NC=CC=2)C=CC=1>>[Br:8][C:9]1[CH:14]=[C:13]([C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)I
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C=1C=NC=CC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
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BrC=1C=C(C=CC1)C=1C=NN(C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |